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Compound of Interest

Compound Name: Montelukast

Cat. No.: B1676732 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the preclinical evidence supporting

the repurposing of montelukast, a cysteinyl leukotriene receptor antagonist, for the study and

potential treatment of neurodegenerative diseases. It details the underlying mechanisms of

action, summarizes quantitative data from key animal model studies, and provides

standardized experimental protocols.

Introduction: Repurposing an Anti-Inflammatory
Drug for Neurodegeneration
Montelukast, marketed as Singulair®, is a widely prescribed oral medication approved for the

treatment of asthma and allergic rhinitis.[1][2] It functions as a selective antagonist of the

cysteinyl leukotriene receptor 1 (CysLT1R).[1][3] In recent years, a growing body of preclinical

research has highlighted its potential for repurposing in neurodegenerative disorders, including

Alzheimer's disease (AD), Parkinson's disease (PD), and dementia with Lewy bodies (DLB).[1]

[4][5][6]

The primary rationale for investigating montelukast in this context is its ability to modulate

neuroinflammatory pathways, which are increasingly recognized as critical contributors to the

pathogenesis of these diseases.[1][5][7] Leukotrienes, the inflammatory mediators targeted by

montelukast, are elevated in the aging and diseased brain, where they contribute to

neuroinflammation, blood-brain barrier (BBB) disruption, neurodegeneration, and inhibition of
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neurogenesis.[6][8][9] This guide synthesizes the current knowledge on montelukast's
application in neurodegenerative disease models, offering a technical resource for researchers

in the field.

Mechanism of Action in the Central Nervous System
Montelukast exerts its effects in the central nervous system (CNS) primarily by antagonizing

cysteinyl leukotriene receptors, which are expressed on various brain cells, including microglia,

astrocytes, neurons, and endothelial cells.[1][5][9] Its key mechanisms are detailed below.

The Leukotriene Signaling Pathway
Cysteinyl leukotrienes (Cys-LTs) are potent pro-inflammatory lipid mediators derived from

arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[8] In the brain, microglia are a major

source of leukotrienes.[1][8] These Cys-LTs signal through receptors, primarily CysLT1R and

the G protein-coupled receptor 17 (GPR17), which montelukast is known to inhibit.[8][9][10]

[11] This signaling cascade promotes microglial activation, cytokine release, and BBB

permeability, all hallmarks of neuroinflammation.[5][8]
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Caption: Leukotriene signaling pathway and montelukast's inhibitory action.
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Pleiotropic Effects in Neurodegeneration
Beyond direct antagonism of leukotriene receptors, montelukast has demonstrated several

other neuroprotective effects in preclinical models:

Amyloid and Tau Pathology: In models of AD, montelukast has been shown to modulate the

amyloid clearance process by increasing levels of enzymes like neprilysin and insulin-

degrading enzyme.[4] It may also affect tau hyperphosphorylation.[12]

Alpha-Synuclein Aggregation: In a mouse model of dementia with Lewy bodies,

montelukast treatment reduced the load of human alpha-synuclein and restored memory.[1]

[6] This effect may be linked to the modulation of autophagy, as indicated by changes in

beclin-1 expression.[6]

Neurogenesis and BBB Integrity: Studies in aged rats demonstrated that montelukast
treatment can increase hippocampal neurogenesis, reduce neuroinflammation, and restore

the integrity of the blood-brain barrier, collectively contributing to improved learning and

memory.[9][10] The pro-neurogenic effect is mediated through the inhibition of the GPR17

receptor on progenitor cells.[10]

Modulation of Microglia: Montelukast has been shown to shift microglia from a pro-

inflammatory, disease-associated phenotype towards a more homeostatic state.[1][8]

Preclinical Evidence: Quantitative Data from
Disease Models
Montelukast has been evaluated in various rodent models of neurodegenerative diseases.

The following tables summarize the quantitative findings from key studies.

Alzheimer's Disease (AD) Models
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Study
(Reference)

Animal Model
Montelukast
Dose &
Duration

Key Molecular
& Cellular
Findings

Key Cognitive
& Behavioral
Findings

Michael et al.,

2021[1][8]

5xFAD

Transgenic Mice

3.3 or 10

mg/kg/day for 13

weeks

- Downregulated

genes related to

AD-associated

microglia.-

Increased

number of

homeostatic

(Tmem119+)

microglia.-

Reduced

infiltration of

CD8+ T-cells into

the brain.

- High dose (10

mg/kg)

significantly

improved

cognitive

functions in a

touchscreen-

based learning

task.

Marschallinger et

al., 2015[10][12]

Aged (20-month-

old) Wistar Rats

10 mg/kg/day for

6 weeks

- Reduced

microglia

activation.-

Increased

hippocampal

neurogenesis.-

Restored blood-

brain barrier

integrity.

- Improved

learning and

memory in the

Morris water

maze test.

Lai et al., 2014[1]
Aβ₁₋₄₂-infused

Mice
Not specified

- Reduced

neurotoxicity and

memory

impairment.

- Ameliorated

memory

impairment.

Parkinson's Disease (PD) Models
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Study
(Reference)

Animal Model
Montelukast
Dose &
Duration

Key Molecular
& Biochemical
Findings

Key Motor
Function
Findings

Mansour et al.,

2018[1][13]

Rotenone-

induced PD in

Rats

5 or 10

mg/kg/day for 14

days

- Decreased

brain

Malondialdehyde

(MDA) levels.-

Increased brain

Glutathione

(GSH) levels.-

Significantly

decreased TNF-

α levels.-

Attenuated

microglial

activation/p38

MAPK

expression.

- Significant

increase in

locomotor activity

(Open Field

Test).- Significant

increase in time

to fall (Rota-rod

test).- Significant

decrease in

retraction time

(Catalepsy test).

Jang et al.,

2017[1][5]

6-OHDA-induced

PD in Mice
Not specified

- Protected nigral

dopaminergic

neurons.-

Attenuated

production of

TNF-α and IL-

1β.- Reduced

microglial

activation.

- Did not

significantly

improve motor

functions.[1]

Anonymous,

2025[14]

Line 61 (α-

synuclein

transgenic) Mice

10 mg/kg/day for

10 weeks

- Downregulated

SGK1 gene,

suggesting

reduced NFκB

pathway activity.-

Shifted microglia

towards a

smaller, more

- Significantly

improved

performance in

the beam walk

test.
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ramified

morphology.

Anonymous,

2024[15]

A53T (α-

synuclein

transgenic) Mice

10 mg/kg/day for

5 weeks

- Significantly

reduced brain

uptake of

[¹⁸F]GSK148216

0 (P2X7R PET

tracer), indicating

reduced

neuroinflammatio

n.

- Significantly

improved motor

deficits (Grip

test: 0.736 ±

0.011 N vs.

0.630 ± 0.020 N

for vehicle, p <

0.0001).

Other Neurodegenerative Disease Models
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Study
(Reference)

Disease Model Animal Model
Montelukast
Dose &
Duration

Key Findings

Marschallinger et

al., 2020[1][6]

Dementia with

Lewy Bodies

(DLB)

Human α-

synuclein

transgenic mice

Not specified

- Restored

memory.-

Modulated

beclin-1

expression

(autophagy

marker).-

Reduced human

α-synuclein load.

Kalonia et al.,

2010[4]

Huntington's-like

Neurotoxicity

Quinolinic

acid/malonic

acid-induced in

rats

Not specified

- Protective

effect against

neurotoxicity.-

Alterations in

behavioral,

biochemical, and

mitochondrial

parameters.

Bonfanti et al.,

2020[11]

Amyotrophic

Lateral Sclerosis

(ALS)

SOD1G93A Mice Not specified

- Blocked GPR17

and increased

differentiation of

oligodendrocyte

progenitor cells

(OPCs).-

Extended

survival and

ameliorated

motor function in

female mice.[16]

Experimental Protocols and Methodologies
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This section provides detailed methodologies for key experiments cited in the preclinical

evaluation of montelukast.

General Experimental Workflow
A typical preclinical study evaluating montelukast involves animal model induction or selection,

chronic drug administration, behavioral testing to assess functional outcomes, and post-mortem

tissue analysis.
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Caption: A generalized experimental workflow for preclinical montelukast studies.
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Drug Preparation and Administration
Formulation: Montelukast sodium can be dissolved in sterile saline for intraperitoneal (i.p.)

injection.[17][18] For oral administration, it can be given via gavage or incorporated into a

vehicle. A novel mucoadhesive oral film (Montelukast VersaFilm) has been developed to

improve bioavailability and ease of administration, particularly for dysphagic patients, and

has been used in mouse models.[2][8][19]

Dosage: Doses in rodent models typically range from 1 mg/kg to 10 mg/kg per day.[8][13][14]

[17] Higher doses have been explored, and some studies suggest that the neuroprotective

effects are dose-dependent.[8][20]

Route of Administration: Oral gavage and placement of mucoadhesive film on the buccal

mucosa are common for chronic studies.[14][19] Intraperitoneal injections are also used.[13]

[17][18]

Key Experimental Models and Procedures
Rotenone-Induced Parkinson's Disease Model (Rats):

Induction: Administer rotenone (e.g., 2.5 mg/kg, i.p.) for a set period (e.g., 10 days) to

induce dopaminergic neurodegeneration.[13]

Treatment: Begin daily oral administration of montelukast (e.g., 5 or 10 mg/kg) or vehicle

for the specified treatment duration (e.g., 14 days).[13]

Behavioral Testing (Day 25):

Open Field Test: Assess locomotor activity and anxiety-like behavior.[13]

Rota-rod Test: Measure motor coordination and balance.[13]

Catalepsy Test: Evaluate extrapyramidal motor dysfunction.[13]

Biochemical Analysis: Collect brain samples to measure levels of oxidative stress markers

(MDA, GSH) and inflammatory cytokines (TNF-α) via ELISA or other immunoassays.[13]

5xFAD Transgenic Alzheimer's Disease Model (Mice):
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Animals: Use 5xFAD mice, which develop significant amyloid pathology. Treatment is often

initiated at an age when pathology is already present (e.g., 5 months).[8][19]

Treatment: Administer montelukast (e.g., 3.3 or 10 mg/kg/day) or placebo daily for an

extended period (e.g., 13 weeks) using a mucoadhesive film.[8][19]

Cognitive Testing: Employ touchscreen-based tasks to assess learning and memory,

which can provide sensitive measures of cognitive function.[8]

Molecular Analysis:

RNA-sequencing: Perform whole-genome transcriptomic profiling of hippocampal tissue

to identify differentially expressed genes related to neuroinflammation and microglial

phenotypes.[8]

Immunohistochemistry: Use antibodies against Iba1 (microglia), Tmem119 (homeostatic

microglia), and CD8 (T-cells) to quantify cellular changes in the brain.[8]

Visualization of Montelukast's Neuroprotective
Mechanisms
The pleiotropic effects of montelukast converge to promote neuronal health and improve

function in disease models.
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Caption: Logical relationships of montelukast's mechanisms and outcomes.

Clinical Translation and Future Directions
The promising preclinical data have prompted the initiation of several clinical trials to evaluate

montelukast in patients with neurodegenerative diseases.
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Alzheimer's Disease: Phase II trials are underway to assess the safety and efficacy of

montelukast in individuals with mild to moderate AD or mild cognitive impairment (MCI).[5]

[21][22] One trial is using escalating doses from 10 mg to 40 mg daily.[1][22] Another trial,

the BUENA study (NCT03402503), is testing a novel oral film formulation.[5][21] Preliminary

results from the BUENA trial suggest a dose of 30mg twice daily may provide a cognitive

benefit.[23]

Parkinson's Disease: An open-label safety and tolerability trial in PD patients using 40 mg of

montelukast daily has been conducted.[5][24] Results showed the drug was well-tolerated

and crossed the BBB, motivating future randomized controlled trials.[24]

While the repurposing of montelukast is a promising avenue of research, several questions

remain. Optimal dosing for CNS effects, which may be higher than the standard 10 mg dose for

asthma, needs to be determined.[8][20] The long-term safety of higher doses, particularly

concerning potential neuropsychiatric side effects, must be carefully evaluated in the target

elderly population.[1][12]

In conclusion, montelukast represents a compelling drug repurposing candidate for

neurodegenerative diseases. Its well-established safety profile at anti-asthmatic doses and its

multifaceted mechanism of action targeting neuroinflammation provide a strong foundation for

ongoing clinical investigation. The data and protocols presented in this guide offer a

comprehensive resource for researchers aiming to further explore and validate the therapeutic

potential of montelukast in this critical area of unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://alzheimersnewstoday.com/news/montelukast-oral-film-aids-cognition-mild-moderate-alzheimers/
https://olink.com/publication/effects-of-montelukast-on-neuroinflammation-in-parkinsons-disease-an-open-label-safety-and-tolerability-trial-with-csf-markers-and-11cpbr28-pet
https://olink.com/publication/effects-of-montelukast-on-neuroinflammation-in-parkinsons-disease-an-open-label-safety-and-tolerability-trial-with-csf-markers-and-11cpbr28-pet
https://olink.com/publication/effects-of-montelukast-on-neuroinflammation-in-parkinsons-disease-an-open-label-safety-and-tolerability-trial-with-csf-markers-and-11cpbr28-pet
https://www.benchchem.com/product/b1676732#montelukast-for-research-in-neurodegenerative-disease-models
https://www.benchchem.com/product/b1676732#montelukast-for-research-in-neurodegenerative-disease-models
https://www.benchchem.com/product/b1676732#montelukast-for-research-in-neurodegenerative-disease-models
https://www.benchchem.com/product/b1676732#montelukast-for-research-in-neurodegenerative-disease-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676732?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

